molecular formula C12H7Br3O B1430207 1,2-Dibromo-3-(2-bromophenoxy)benzene CAS No. 147217-74-1

1,2-Dibromo-3-(2-bromophenoxy)benzene

Cat. No. B1430207
CAS RN: 147217-74-1
M. Wt: 406.89 g/mol
InChI Key: VRNGWCVCSHJUEJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : BPB’s melting point is approximately 280 K .
  • Boiling Point : It boils at around 498.2 K .
  • Enthalpy of Vaporization : The enthalpy of vaporization is 50.1 kJ/mol at 403 K .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Bromophenols and their derivatives, including compounds structurally related to 1,2-Dibromo-3-(2-bromophenoxy)benzene, are significant in the synthesis of natural products and pharmaceuticals. For instance, the synthesis of natural bromophenols has been reported for the first time, showing potential applications in drug discovery and development. These compounds have been explored for their carbonic anhydrase inhibitory properties, indicating their potential as drug candidates for treating various diseases, including glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Material Science and Polymer Chemistry

In material science, dibromobenzene derivatives serve as precursors for the synthesis of complex polymers and materials. For example, dibromobenzene compounds are utilized in the synthesis of polyphenylene-based materials with high solubility and thermal stability. These materials find applications in electronics and as components in advanced composite materials (Cianga & Yagcı, 2002).

Environmental Chemistry

The environmental impact and transformation of brominated compounds, including those similar to 1,2-Dibromo-3-(2-bromophenoxy)benzene, have been studied in the context of their use as flame retardants. Research into the thermal decomposition of brominated flame retardants provides insights into the formation mechanisms of toxic byproducts, such as dioxins, under combustion conditions. This research is crucial for understanding the environmental persistence and impact of these compounds (Evans & Dellinger, 2003).

properties

IUPAC Name

1,2-dibromo-3-(2-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-4-1-2-6-10(8)16-11-7-3-5-9(14)12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNGWCVCSHJUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C(=CC=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80772293
Record name 1,2-Dibromo-3-(2-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80772293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3-(2-bromophenoxy)benzene

CAS RN

147217-74-1
Record name 2,2',3-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibromo-3-(2-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80772293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ3800VA7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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